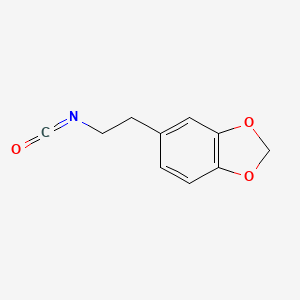

3,4-Methylenedioxyphenethyl isocyanate

Übersicht

Beschreibung

3,4-Methylenedioxyphenethyl isocyanate is an organic compound with the molecular formula C10H9NO3 It is a derivative of phenethylamine and contains both a methylenedioxy group and an isocyanate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxyphenethyl isocyanate can be synthesized through the reaction of 3,4-methylenedioxyphenethylamine with phosgene or triphosgene under controlled conditions. The reaction typically involves the following steps:

- Dissolving 3,4-methylenedioxyphenethylamine in an appropriate solvent such as dichloromethane.

- Adding phosgene or triphosgene to the solution while maintaining a low temperature to control the reaction rate.

- Allowing the reaction to proceed until the formation of this compound is complete.

- Purifying the product through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Methylenedioxyphenethyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization Reactions: The isocyanate group can undergo polymerization to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Polyols: React with the isocyanate group to form polyurethanes.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Wissenschaftliche Forschungsanwendungen

3,4-Methylenedioxyphenethyl isocyanate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group into molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 3,4-Methylenedioxyphenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The methylenedioxy group may also influence the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Phenethyl isocyanate: Similar structure but lacks the methylenedioxy group.

3,4-Methylenedioxyphenyl isocyanate: Similar structure but differs in the position of the isocyanate group.

4-Methoxyphenethyl isocyanate: Similar structure but contains a methoxy group instead of a methylenedioxy group.

Uniqueness: 3,4-Methylenedioxyphenethyl isocyanate is unique due to the presence of both the methylenedioxy group and the isocyanate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The methylenedioxy group can influence the compound’s electronic properties and interactions with other molecules, while the isocyanate group provides a reactive site for chemical modifications.

Biologische Aktivität

3,4-Methylenedioxyphenethyl isocyanate (MDPEI) is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure features a methylenedioxy group attached to a phenethylamine backbone, which is significant in determining its biological interactions.

1. Interaction with Biological Targets

MDPEI interacts with various biological targets, primarily through its isocyanate functional group. Isocyanates are known to form covalent bonds with nucleophilic sites on proteins, leading to potential modifications that can alter protein function. This reactivity is crucial for understanding the compound's effects on cellular processes.

2. Effects on Neurotransmitter Systems

Research indicates that MDPEI may influence neurotransmitter systems. Analogous compounds like 3,4-methylenedioxymethamphetamine (MDMA) have shown to affect serotonin (5-HT) levels in the brain. Studies suggest that MDPEI might similarly impact monoamine neurotransmitter release, although specific data on MDPEI remains limited .

Acute Toxicity

Isocyanates, including MDPEI, are known for their toxicity. Exposure can lead to respiratory issues and skin sensitization. A study highlighted that even low concentrations of related isocyanates could trigger occupational asthma and other allergic reactions .

Chronic Exposure Effects

Long-term exposure to isocyanates has been associated with various health risks, including potential carcinogenic effects. The degradation products of isocyanates have been classified as mutagenic and carcinogenic by the International Agency for Research on Cancer (IARC) .

Case Study 1: Occupational Exposure

A study involving workers exposed to diisocyanates revealed a significant incidence of respiratory conditions linked to exposure levels . While this study did not focus specifically on MDPEI, it underscores the importance of understanding the occupational hazards associated with compounds in the same chemical class.

Case Study 2: Pharmacological Applications

Research into similar compounds has shown promise in therapeutic contexts. For instance, derivatives of methylenedioxyphenethylamines have been investigated for their psychoactive properties and potential use in treating mood disorders . Although direct studies on MDPEI are scarce, insights from related compounds may inform future research directions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.18 g/mol |

| Toxicity (LC50 Rat) | Not yet established |

| Solubility | Soluble in organic solvents |

| Biological Effect | Observation |

|---|---|

| Neurotransmitter Release | Potentially increased serotonin levels |

| Respiratory Irritation | Confirmed in related studies |

Eigenschaften

IUPAC Name |

5-(2-isocyanatoethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNWWZBYKGUQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403081 | |

| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62334-09-2 | |

| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.